molecular formula C20H22ClNO2 B286534 2-(4-chlorophenoxy)-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]acetamide

2-(4-chlorophenoxy)-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]acetamide

Cat. No.: B286534
M. Wt: 343.8 g/mol
InChI Key: MOXNGQHQTURADE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenoxy)-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]acetamide is a chemical compound that belongs to the class of selective androgen receptor modulators (SARMs). It is also known as S23 and is being researched for its potential to treat muscle wasting and osteoporosis.

Mechanism of Action

S23 works by selectively binding to androgen receptors in the body. This results in an increase in protein synthesis, which leads to an increase in muscle mass and bone density. It also has a strong affinity for the androgen receptor in the prostate gland, which may make it useful in the treatment of prostate cancer.
Biochemical and Physiological Effects:
S23 has been shown to increase muscle mass and bone density in animal studies. It has also been shown to decrease fat mass and improve insulin resistance. In addition, it has been shown to have a positive effect on bone mineral density and bone strength. However, more research is needed to determine the long-term effects of S23 on the body.

Advantages and Limitations for Lab Experiments

One advantage of using S23 in lab experiments is that it is highly selective for androgen receptors, which may reduce the risk of side effects. However, its long-term effects on the body are not yet fully understood, and more research is needed to determine its safety and efficacy.

Future Directions

There are several future directions for the research of S23. One direction is to further investigate its potential as a male contraceptive. Another direction is to explore its potential as a treatment for prostate cancer. Additionally, more research is needed to determine its long-term effects on the body and its safety and efficacy as a treatment for muscle wasting and osteoporosis.

Synthesis Methods

The synthesis method of S23 involves several steps, including the reaction of 4-chlorophenol with potassium hydroxide to form 4-chlorophenoxide, which is then reacted with 1-bromo-5,6,7,8-tetrahydronaphthalene to form 2-(4-chlorophenoxy)-1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethanol. This intermediate is then reacted with acetic anhydride to form 2-(4-chlorophenoxy)-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]acetamide.

Scientific Research Applications

S23 is being researched for its potential to treat muscle wasting and osteoporosis. It has been shown to increase muscle mass and bone density in animal studies. It is also being researched for its potential as a male contraceptive, as it has been shown to decrease sperm count in animal studies.

Properties

Molecular Formula

C20H22ClNO2

Molecular Weight

343.8 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]acetamide

InChI

InChI=1S/C20H22ClNO2/c1-14(16-7-6-15-4-2-3-5-17(15)12-16)22-20(23)13-24-19-10-8-18(21)9-11-19/h6-12,14H,2-5,13H2,1H3,(H,22,23)

InChI Key

MOXNGQHQTURADE-UHFFFAOYSA-N

SMILES

CC(C1=CC2=C(CCCC2)C=C1)NC(=O)COC3=CC=C(C=C3)Cl

Canonical SMILES

CC(C1=CC2=C(CCCC2)C=C1)NC(=O)COC3=CC=C(C=C3)Cl

Origin of Product

United States

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